1-Cyclohexyl-1-methylhydrazine

Description

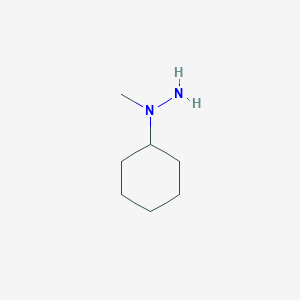

1-Cyclohexyl-1-methylhydrazine (CAS 33668-52-9) is a hydrazine derivative characterized by a cyclohexyl group and a methyl group attached to the hydrazine backbone.

Properties

CAS No. |

33668-52-9 |

|---|---|

Molecular Formula |

C7H16N2 |

Molecular Weight |

128.22 g/mol |

IUPAC Name |

1-cyclohexyl-1-methylhydrazine |

InChI |

InChI=1S/C7H16N2/c1-9(8)7-5-3-2-4-6-7/h7H,2-6,8H2,1H3 |

InChI Key |

KCHCXGVQNDVSKB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCCCC1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexylhydrazine Hydrochloride (CAS 24214-73-1)

- Physicochemical Properties : Molecular weight (FW) 150.65, melting point (mp) 110–114°C.

- Biological activity data are unspecified but may align with hydrazine-based intermediates in drug synthesis .

(Cyclohexylmethyl)hydrazine Hydrochloride (CAS 3637-58-9)

- Structure : Cyclohexylmethyl group bonded to hydrazine.

- Synthesis: Not detailed in evidence, but analogous hydrazine derivatives are often synthesized via acid-catalyzed condensation or reflux methods.

- Applications : Likely used as a precursor in organic synthesis; safety data indicate handling precautions for corrosive properties .

1-Methyl-2-p-(isopropylcarbamoyl)benzohydrazine Hydrochloride

- Structure : Aromatic benzohydrazine with methyl and isopropylcarbamoyl substituents.

- Its aromaticity contrasts with 1-cyclohexyl-1-methylhydrazine’s aliphatic cyclohexyl group, which may influence solubility and target interactions .

Cyclohexyl-N-acylhydrazones (e.g., LASSBio-294 and LASSBio-322)

- Structure : Cyclohexyl group conjugated to acylhydrazone moieties.

- Synthesis : Produced via acid-catalyzed condensation of hydrazides with aldehydes, yielding compounds with analgesic and anti-inflammatory activities.

- Comparison : this compound lacks the acylhydrazone functional group, which is critical for the biological activity of LASSBio derivatives. This highlights the importance of electron-withdrawing groups in modulating pharmacological effects .

MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine)

- Structure : Piperazine core with cyclohexyl and diphenylethyl groups.

- Applications : A psychoactive compound with opioid-like effects, demonstrating the role of cyclohexyl groups in enhancing blood-brain barrier penetration. Unlike this compound, MT-45’s piperazine ring contributes to receptor binding affinity .

Key Research Findings and Trends

- Structural Impact on Activity: Cyclohexyl groups enhance lipophilicity, improving membrane permeability (e.g., MT-45’s CNS activity) .

- Synthetic Strategies: Hydrazine derivatives are commonly synthesized via reflux-driven condensations (e.g., cyclohexanone + thiosemicarbazide in ethanol) . Piperazine derivatives require alkylation or nucleophilic substitution steps, as seen in MT-45 and cyclizine syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.